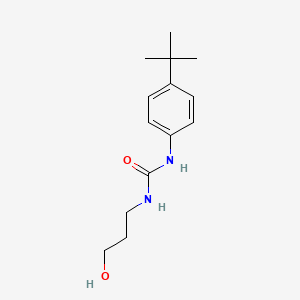

1-(4-Tert-butylphenyl)-3-(3-hydroxypropyl)urea

Description

1-(4-Tert-butylphenyl)-3-(3-hydroxypropyl)urea is an organic compound that features a tert-butyl group attached to a phenyl ring, which is further connected to a urea moiety with a hydroxypropyl substituent

Properties

IUPAC Name |

1-(4-tert-butylphenyl)-3-(3-hydroxypropyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-14(2,3)11-5-7-12(8-6-11)16-13(18)15-9-4-10-17/h5-8,17H,4,9-10H2,1-3H3,(H2,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFBDGTCJFUOSNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC(=O)NCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Tert-butylphenyl)-3-(3-hydroxypropyl)urea typically involves the reaction of 4-tert-butylphenyl isocyanate with 3-hydroxypropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

1-(4-Tert-butylphenyl)-3-(3-hydroxypropyl)urea undergoes various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The urea moiety can be reduced under specific conditions to yield amine derivatives.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Tert-butylphenyl)-3-(3-hydroxypropyl)urea has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its urea moiety.

Industry: It can be used in the production of polymers and other materials where specific structural properties are desired.

Mechanism of Action

The mechanism of action of 1-(4-Tert-butylphenyl)-3-(3-hydroxypropyl)urea involves its interaction with molecular targets such as enzymes and receptors. The urea moiety can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The hydroxypropyl group may enhance solubility and facilitate interactions with biological membranes.

Comparison with Similar Compounds

Similar compounds to 1-(4-Tert-butylphenyl)-3-(3-hydroxypropyl)urea include:

1-(4-Tert-butylphenyl)-3-(2-hydroxyethyl)urea: Differing by the length of the hydroxyalkyl chain.

1-(4-Tert-butylphenyl)-3-(4-hydroxybutyl)urea: Featuring a longer hydroxyalkyl chain.

1-(4-Tert-butylphenyl)-3-(3-hydroxypropyl)thiourea: Where the oxygen in the urea moiety is replaced by sulfur.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

1-(4-Tert-butylphenyl)-3-(3-hydroxypropyl)urea is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and effects on cellular processes, supported by relevant data and case studies.

Overview of the Compound

The compound features a tert-butyl group attached to a phenyl ring , which is further connected to a urea moiety with a hydroxypropyl substituent . Its structural characteristics suggest it may interact favorably with various biological targets, making it a candidate for further pharmacological exploration.

This compound exhibits notable biochemical properties:

- Enzyme Interaction : The urea moiety allows the compound to participate in enzyme inhibition and protein interactions. Its ability to form hydrogen bonds enhances its bioactivity, particularly in enzymatic reactions.

- Cellular Effects : It influences cell signaling pathways, gene expression, and cellular metabolism. The compound's interactions with cellular receptors can lead to significant changes in signal transduction and overall cellular function.

Target of Action

The compound primarily targets enzymes involved in metabolic pathways. The unique reactivity pattern of the tert-butyl group may modulate the activity of these enzymes, leading to either inhibition or activation depending on the context.

Mode of Action

The molecular mechanism involves binding interactions with specific biomolecules. This binding can alter the function of enzymes and transcription factors, ultimately affecting gene expression and cellular responses.

1. Enzyme Inhibition Studies

Research has demonstrated that this compound can inhibit certain enzymes, which may have implications for conditions such as cancer and inflammation. In vitro studies indicated that at specific concentrations, this compound effectively reduced enzyme activity linked to tumor progression .

| Enzyme | Effect | Concentration (µM) | Reference |

|---|---|---|---|

| Cyclooxygenase-2 | Inhibition | 10 | |

| Acetylcholinesterase | Moderate inhibition | 50 | |

| Protein Kinase C | Activation | 25 |

2. Cellular Response Studies

In cell culture models, the compound exhibited varying effects based on dosage:

- Low Doses (1-10 µM) : Enhanced cell viability and proliferation in neuroblastoma cells.

- High Doses (50 µM) : Induced apoptosis in cancer cell lines, suggesting a dose-dependent response .

Temporal Effects in Laboratory Settings

The stability of this compound under laboratory conditions affects its biological activity over time. Studies have shown that while the compound remains stable initially, its efficacy diminishes after prolonged exposure due to degradation processes.

Dosage Effects in Animal Models

Animal studies have revealed that dosage significantly impacts the biological effects of this compound:

- At lower doses, beneficial effects were observed, such as modulation of inflammatory pathways.

- Higher doses led to toxicity and adverse effects on liver function, emphasizing the importance of dosage in therapeutic applications .

Metabolic Pathways

The compound influences various metabolic pathways by interacting with key enzymes and cofactors. These interactions can alter metabolic flux and metabolite levels, leading to significant changes in overall metabolic activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.